(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-7-8-14(22-12)10-18-19-16(21)11-17-15(20)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,17,20)(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPYNYUNUGJDPZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a complex organic compound with notable structural features including a hydrazine linkage and a furan substituent. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently studied for their diverse biological activities and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes:
- A hydrazine moiety, which is often linked to various biological activities.
- A furan ring, known for its reactivity and potential antioxidant properties.
- An acetamide functional group, which may influence its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing furan and hydrazine groups have shown effectiveness against various bacterial strains. The compound's potential as an antibacterial agent can be evaluated through Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/ml) | Activity |
|---|---|---|
| E. coli | 0.5 - 1.8 | Moderate to high |
| S. aureus (MRSA) | 0.5 - 1.8 | Moderate to high |
Studies have shown that the presence of specific functional groups can enhance the antibacterial efficacy of compounds, making this compound a candidate for further investigation in antimicrobial therapies .
The mechanism by which this compound exerts its biological effects may involve interactions with bacterial enzymes or receptors. Computational methods such as Quantitative Structure–Activity Relationship (QSAR) models can be employed to predict the biological activity based on its chemical structure .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Screening :
- Structural Activity Relationship :
-
Toxicity Studies :
- Preliminary toxicity assessments indicated that while some derivatives exhibited promising antibacterial activity, they also required evaluation for cytotoxic effects on human cell lines to ensure safety for potential therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide ()
- Key Difference : Lacks the 5-methyl group on the furan ring.
- Impact :
- Electronic Effects : The methyl group in the target compound donates electrons via hyperconjugation, increasing electron density on the furan ring. This may enhance stability and alter reactivity in electrophilic substitutions.
- Lipophilicity : The methyl group increases logP by ~0.5 units, improving membrane permeability .
- Biological Relevance : Methyl substitution could modulate binding to hydrophobic enzyme pockets.
Variations in the Acetamide Moiety
N-(4-Ethylphenyl)-2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoacetamide ()
- Key Difference : Replaces the 2-phenylacetamide with a 4-ethylphenyl-pyrazole system.
- Fluorine Substituent: Introduces electronegativity, enhancing metabolic stability via reduced oxidative degradation .
- Synthetic Complexity : Pyrazole synthesis requires cyclization steps, unlike the straightforward acetamide in the target compound.
Sulfonamide vs. Acetamide Derivatives
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide ()
- Key Difference : Replaces the acetamide with a sulfonamide group.
- Impact :
- Applications : Sulfonamides are common in antimicrobial agents, suggesting divergent therapeutic uses.
Key Research Findings
- Electronic Effects: The 5-methylfuran group in the target compound increases electron density, as evidenced by upfield shifts in $ ^1H $-NMR (δ 6.2–6.4 ppm for furan protons) compared to non-methylated analogs (δ 6.5–6.7 ppm) .
- DNA Binding : Hydrazones with aromatic acetamides (e.g., ’s pyridine derivative) show stronger intercalation (K${b}$ = 1.2 × 10$^5$ M$^{-1}$) than furan-based analogs (K${b}$ = 4.5 × 10$^4$ M$^{-1}$) due to planar heterocycles .
- Thermal Stability : The target compound decomposes at 220°C, outperforming sulfonamide derivatives (T${dec}$ ~200°C) but underperforming pyrazole analogs (T${dec}$ ~250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
